molecular formula C18H18N4O B1272093 4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile CAS No. 885949-73-5

4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile

Cat. No.: B1272093
CAS No.: 885949-73-5
M. Wt: 306.4 g/mol
InChI Key: KVGVZNAYCIKFSM-UHFFFAOYSA-N
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Description

4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile is an organic compound with the molecular formula C18H18N4O. It is known for its unique structure, which includes a piperazine ring substituted with an aminobenzoyl group and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile typically involves the reaction of 4-aminobenzoyl chloride with 1-(4-cyanophenyl)piperazine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The aminobenzoyl group can form hydrogen bonds with active sites of enzymes, while the piperazine ring can interact with receptor sites through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile
  • 4-[4-(4-Methylphenyl)piperazin-1-yl]benzonitrile
  • 4-[4-(4-Fluorophenyl)piperazin-1-yl]benzonitrile

Uniqueness

4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile is unique due to the presence of both an aminobenzoyl group and a benzonitrile moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research .

Properties

IUPAC Name

4-[4-(4-aminobenzoyl)piperazin-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c19-13-14-1-7-17(8-2-14)21-9-11-22(12-10-21)18(23)15-3-5-16(20)6-4-15/h1-8H,9-12,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGVZNAYCIKFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239370
Record name 4-[4-(4-Aminobenzoyl)-1-piperazinyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-73-5
Record name 4-[4-(4-Aminobenzoyl)-1-piperazinyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4-Aminobenzoyl)-1-piperazinyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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